molecular formula C17H16ClNO4 B137908 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 126251-16-9

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No. B137908
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-3-Cl-phenylalanine, is a synthetic amino acid derivative that has found applications in scientific research. This compound has been widely used in the synthesis of peptides and proteins, and its unique chemical structure has made it a valuable tool for investigating the biochemical and physiological effects of various compounds.

Mechanism Of Action

The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is not well understood, but it is believed to act as a competitive inhibitor of enzymes that cleave peptide bonds. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain neurotransmitters, such as dopamine and norepinephrine.

Biochemical And Physiological Effects

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine in lab experiments is its ability to selectively modify the structure of peptides and proteins. Its unique chemical structure allows for the introduction of functional groups that can be used to study the structure-activity relationships of various compounds. However, one of the limitations of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research involving (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine. One area of interest is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in scientific research. Another area of interest is the investigation of the biochemical and physiological effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine on different cell types and in different disease states. Finally, there is potential for the development of new drugs based on the structure of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine, which could have applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine involves a multi-step process that begins with the protection of the carboxyl group of phenylalanine using a Boc (tert-butoxycarbonyl) protecting group. The amino group is then protected using a carbobenzyloxy (Cbz) group, and the resulting compound is subjected to chlorination using thionyl chloride. The final product is obtained by deprotecting the amino and carboxyl groups using acid and base hydrolysis, respectively.

Scientific Research Applications

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. Its unique chemical structure has made it a valuable tool for investigating the structure-activity relationships of various compounds. It has also been used as a substrate for enzymes such as carboxypeptidases and proteases, which hydrolyze the peptide bond between the amino acid residues.

properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624572
Record name N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS RN

126251-16-9
Record name N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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